Cas no 102115-79-7 (Pseudoprotodioscin)

Pseudoprotodioscin structure
Pseudoprotodioscin structure
Productnaam:Pseudoprotodioscin
CAS-nummer:102115-79-7
MF:C51H82O21
MW:1031.18419885635
MDL:MFCD32004656
CID:62278
PubChem ID:21637110

Pseudoprotodioscin Chemische en fysische eigenschappen

Naam en identificatie

    • Pseudoprotodioscin
    • PROTODIOSCIN
    • PROTOGRACELLIN
    • PSEUDOPROTODIOSCIN(P) PrintBack
    • PROTODIOSCIN,PSEUDO
    • Pseduoprotodioscin
    • pseudo-protodioscin
    • PSEUDOPROTOTRIBESTIN
    • [ "" ]
    • PROTODIOSCIN, PSEUDO-
    • (2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-4-Hydroxy-2-(hydroxymethyl)-5-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-me
    • Protogracellin;Pseudo-protodioscin
    • BCP12667
    • Q27155067
    • beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-->4)]-
    • CS-0009710
    • InChI=1/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8
    • AKOS032949044
    • CHEBI:81111
    • (3beta,25R)-26-(beta-D-Glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))-beta-D-glucopyranoside
    • DTXSID101315996
    • beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))-
    • CB4XAC5WHS
    • 102115-79-7
    • (3.BETA.,25R)-26-(.BETA.-D-GLUCOPYRANOSYLOXY)FUROSTA-5,20(22)-DIEN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-.BETA.-D-GLUCOPYRANOSIDE
    • UNII-CB4XAC5WHS
    • Oligofurostanoside A
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,25R)-26-(.BETA.-D-GLUCOPYRANOSYLOXY)FUROSTA-5,20(22)-DIEN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-
    • C17469
    • MDCUMTGKKLOMCW-XNVNDPJESA-
    • HY-N0686
    • A896898
    • (-)-Pseudoprotodioscin
    • EX-A3794
    • s9067
    • AS-75268
    • (2R,3R,4S,5S,6R)-2-[(2R)-4-[(1S,2S,4S,8S,9S,12S,13R)-16-{[(2R,3R,4S,5S,6R)-4-HYDROXY-6-(HYDROXYMETHYL)-3,5-BIS({[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY})OXAN-2-YL]OXY}-7,9,13-TRIMETHYL-5-OXAPENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSA-6,18-DIEN-6-YL]-2-METHYLBUTOXY]-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • AC-34849
    • 1ST158093
    • Q-100962
    • MFCD32004656
    • AKOS037647911
    • CCG-270614
    • MDL: MFCD32004656
    • Inchi: 1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1
    • InChI-sleutel: MDCUMTGKKLOMCW-XNVNDPJESA-N
    • LACHT: O1C(CC[C@@H](C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)=C(C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 1030.53486g/mol
  • Oppervlakte lading: 0
  • XLogP3: -1
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 21
  • Aantal draaibare bindingen: 14
  • Monoisotopische massa: 1030.53486g/mol
  • Monoisotopische massa: 1030.53486g/mol
  • Topologisch pooloppervlak: 326Ų
  • Zware atoomtelling: 72
  • Complexiteit: 1930
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 28
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 1031.2

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.45
  • Smeltpunt: No data available
  • Kookpunt: No data available
  • Vlampunt: No data available
  • PSA: 325.83000
  • LogboekP: -1.03040

Pseudoprotodioscin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03685-10mg
Pseudoprotodioscin
102115-79-7 96%
10mg
¥668.0 2024-07-18
ChemScence
CS-0009710-20mg
Pseudoprotodioscin
102115-79-7 98.76%
20mg
$286.0 2022-04-28
TRC
P840188-50mg
Pseudoprotodioscin
102115-79-7
50mg
$ 207.00 2023-09-06
Chengdu Biopurify Phytochemicals Ltd
BP1172-20mg
Pseudoprotodioscin
102115-79-7 98%
20mg
$85 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03685-5mg
Pseudoprotodioscin
102115-79-7 96%
5mg
¥444.0 2024-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY069745-10mg
Protogracellin, 98%, from Dioscorea opposita
102115-79-7 94%
10mg
¥3300.0 2023-09-15
eNovation Chemicals LLC
D660161-20mg
Pseudoprotodioscin
102115-79-7 98%
20mg
$880 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P275902-100mg
Pseudoprotodioscin
102115-79-7 96%
100mg
¥4325.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P275902-5mg
Pseudoprotodioscin
102115-79-7 96%
5mg
¥464.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OO503-25mg
Pseudoprotodioscin
102115-79-7 95+%
25mg
1677CNY 2021-05-08

Pseudoprotodioscin Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:102115-79-7)Pseudoprotodioscin
A896898
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:50mg/100mg/250mg/1g
Prijs ($):165.0/238.0/403.0/1087.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:102115-79-7)Pseudoprotodioscin
TBW00061
Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek